ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. This compound is characterized by its unique bicyclic structure, which includes both an oxazole and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of a pyrimidine derivative through the condensation of an appropriate β-keto ester with urea or thiourea under acidic or basic conditions.
Oxazole Ring Formation: The pyrimidine derivative is then subjected to cyclization with an α-haloketone to form the oxazole ring. This step often requires the use of a base such as potassium carbonate or sodium hydride to facilitate the cyclization.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles such as amines or thiols replace the oxo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted oxazolo[5,4-d]pyrimidines with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with biological macromolecules.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: Similar in structure but lacks the oxazole ring, leading to different biological activities.
Ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[4,5-d]pyrimidine-3-carboxylate: A regioisomer with the oxazole ring positioned differently, which can affect its reactivity and biological properties.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2361644-45-1 |
---|---|
Molecular Formula |
C11H11N3O5 |
Molecular Weight |
265.2 |
Purity |
95 |
Origin of Product |
United States |
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